(±)9,10-DiHOME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Leukotoxin is a protein toxin produced by the bacterium Aggregatibacter actinomycetemcomitans. It specifically targets and kills white blood cells expressing the activated form of leukocyte function antigen-1. This toxin plays a significant role in the pathogenesis of periodontal disease and has potential therapeutic applications in treating hematological malignancies and autoimmune diseases .

準備方法

合成経路と反応条件: 白血球毒素は、一般的にアクチノミセス属細菌であるアグレガタバクテリウム・アクチノミセテムコミタンスによって産生されます。白血球毒素の産生は、さまざまな遺伝的および環境的要因の影響を受ける可能性があります。 白血球毒素産生に関与する遺伝子lktAはクローニングされ、大腸菌で発現され、組換え白血球毒素の産生が可能になっています .

工業的生産方法: 白血球毒素の工業的生産には、毒素の発現と分泌を促進する特定の条件下でアグレガタバクテリウム・アクチノミセテムコミタンスを培養することが含まれます。 培地組成や特定の誘導物質の存在など、培養条件は白血球毒素の収量に大きく影響する可能性があります .

化学反応の分析

反応の種類: 白血球毒素は、主に白血球との相互作用を含むさまざまな生化学反応を起こします。 白血球機能抗原-1の活性化型に結合し、カスパーゼやリソソームを含むメカニズムを通じて細胞死を誘導します .

一般的な試薬と条件: 白血球毒素と白血球の相互作用は、細胞表面の白血球機能抗原-1の存在によって促進されます。 白血球毒素はこの抗原に結合し、細胞死に至る一連の細胞内イベントを引き起こします .

生成される主な生成物: 白血球毒素が白血球と相互作用した主な結果は、細胞死の誘導です。 このプロセスには、カスパーゼの活性化とリソソーム膜の破壊が含まれ、リソソームの内容物が細胞質に放出されます .

4. 科学研究への応用

白血球毒素には、以下を含むいくつかの科学研究への応用があります。

化学: 白血球毒素は、タンパク質毒素相互作用とタンパク質誘導細胞死のメカニズムを研究するためのモデルタンパク質として使用されます。

生物学: 免疫応答における白血球の役割と細菌の病因メカニズムを調査するために使用されます。

医学: 白血球毒素は、疾患関連の白血球を選択的に標的として殺す能力があるため、血液悪性腫瘍や自己免疫疾患の治療薬として研究されています

科学的研究の応用

Leukotoxin has several scientific research applications, including:

Chemistry: Leukotoxin is used as a model protein to study protein-toxin interactions and the mechanisms of protein-induced cell death.

Biology: It is used to investigate the role of white blood cells in immune responses and the mechanisms of bacterial pathogenesis.

Medicine: Leukotoxin is being explored as a therapeutic agent for treating hematological malignancies and autoimmune diseases due to its ability to selectively target and kill disease-associated white blood cells

作用機序

白血球毒素は、白血球の白血球機能抗原-1の活性化型に結合することで作用を及ぼします。この結合は、カスパーゼの活性化とリソソーム膜の破壊を含む一連の細胞内イベントを引き起こします。リソソームの内容物が細胞質に放出されると、細胞死が起こります。 白血球毒素の活性化された白血球機能抗原-1に対する特異性により、健常な細胞を保護しながら、疾患関連の白血球を選択的に標的とすることができます .

6. 類似の化合物との比較

白血球毒素は、細胞膜に孔を形成する能力が特徴であるRTX(Repeat in Toxin)タンパク質ファミリーに属します。類似の化合物には以下が含まれます。

細胞溶解素: さまざまな細菌によって産生される細胞溶解素も細胞膜に孔を形成し、細胞死を誘導します。

溶血素: 別のRTXタンパク質である溶血素は赤血球を標的とし、溶血を引き起こします。

白血球毒素は、白血球機能抗原-1に対する特異性と、疾患関連の白血球を選択的に標的とする能力が特徴であり、治療応用のための有望な候補となっています .

類似化合物との比較

Leukotoxin belongs to the family of Repeat in Toxin (RTX) proteins, which are characterized by their ability to form pores in cell membranes. Similar compounds include:

Cytolysin: Produced by various bacteria, cytolysins also form pores in cell membranes and induce cell death.

Hemolysin: Another RTX protein, hemolysin targets red blood cells and causes hemolysis.

Alpha-toxin: Produced by Staphylococcus aureus, alpha-toxin forms pores in cell membranes and disrupts cellular functions.

Leukotoxin is unique in its specificity for leukocyte function antigen-1 and its ability to selectively target disease-associated white blood cells, making it a promising candidate for therapeutic applications .

特性

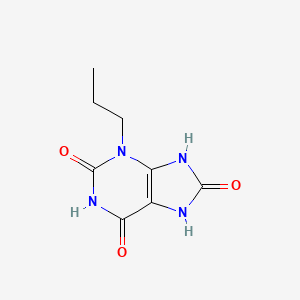

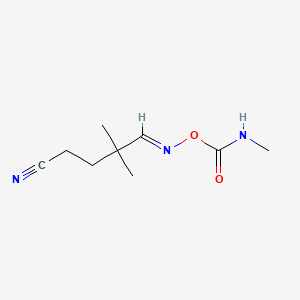

分子式 |

C18H34O4 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

(Z)-9,10-dihydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |

InChIキー |

XEBKSQSGNGRGDW-YFHOEESVSA-N |

SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

異性体SMILES |

CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |

正規SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

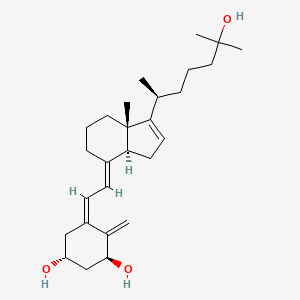

![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)

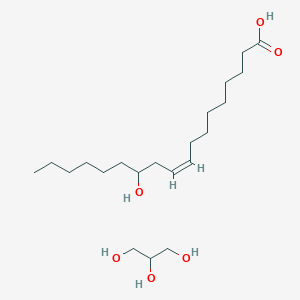

![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)

![[[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1241803.png)